molecular formula C21H28N2OS B14930576 3-cyclopentyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}propanamide

3-cyclopentyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}propanamide

Cat. No.: B14930576
M. Wt: 356.5 g/mol
InChI Key: PGVDFKINVPTMII-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclopentyl group, an isobutylphenyl group, and a thiazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Isobutylphenyl Group: The isobutylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where isobutyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amide Bond: The final step involves the coupling of the cyclopentylamine with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group, an isobutylphenyl group, and a thiazolyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H28N2OS

Molecular Weight

356.5 g/mol

IUPAC Name

3-cyclopentyl-N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C21H28N2OS/c1-15(2)13-17-7-10-18(11-8-17)19-14-25-21(22-19)23-20(24)12-9-16-5-3-4-6-16/h7-8,10-11,14-16H,3-6,9,12-13H2,1-2H3,(H,22,23,24)

InChI Key

PGVDFKINVPTMII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3CCCC3

Origin of Product

United States

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